4-(Dimethylamino)phenylboronic acid
Overview
Description
4-(Dimethylamino)phenylboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a dimethylamino group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)phenylboronic acid typically involves the reaction of 4-bromo-N,N-dimethylaniline with a boronic acid derivative under palladium-catalyzed conditions. The reaction proceeds through a series of steps including oxidative addition, transmetalation, and reductive elimination .
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow processes to enhance efficiency and yield. These methods utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethylamino)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Substituted phenylboronic acids.
Scientific Research Applications
4-(Dimethylamino)phenylboronic acid has diverse applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryls and other complex organic molecules.
Biology: Employed in the development of fluorescent probes for detecting biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)phenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst forms a complex with the aryl halide, resulting in the oxidative addition of the aryl group to the palladium.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium catalyst facilitates the formation of a new carbon-carbon bond, releasing the coupled product.
Comparison with Similar Compounds
- 4-(Diethylamino)phenylboronic acid
- 4-(Diphenylamino)phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Pyridinylboronic acid
Comparison: 4-(Dimethylamino)phenylboronic acid is unique due to its dimethylamino substituent, which imparts distinct electronic properties and reactivity. Compared to its analogs, it offers enhanced solubility and stability in various reaction conditions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIPFHVHLXPMHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370235 | |
Record name | 4-(Dimethylamino)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28611-39-4 | |
Record name | 4-(Dimethylamino)phenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28611-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Dimethylamino)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Dimethylamino)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-(Dimethylamino)phenylboronic acid (DMAPBA) used in the analysis of brassinosteroids (BRs)?
A: BRs, like many plant hormones, exist in extremely low concentrations within plant tissues and lack readily ionizable groups in their natural structure [, ]. This makes their detection and quantification by conventional analytical techniques challenging. DMAPBA derivatization overcomes these challenges by reacting with BRs to form more easily detectable derivatives.
Q2: How does DMAPBA derivatization improve the detectability of BRs in mass spectrometry?
A: DMAPBA reacts with the cis-diol groups present in BRs to form a cyclic boronate ester [, ]. This derivatization introduces a tertiary amine group into the BR structure. This amine group is easily protonated under typical mass spectrometry conditions, leading to enhanced ionization efficiency and significantly improved detection sensitivity for BRs in complex plant extracts.
Q3: Are there specific analytical techniques that benefit from the use of DMAPBA in BR analysis?
A: Yes, DMAPBA derivatization has proven particularly advantageous when coupled with techniques like Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Triple Quadrupole Mass Spectrometry (UHPLC-ESI-MS/MS) []. The enhanced ionization efficiency of derivatized BRs allows for their sensitive and specific detection and quantification even at trace levels within plant tissues.
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